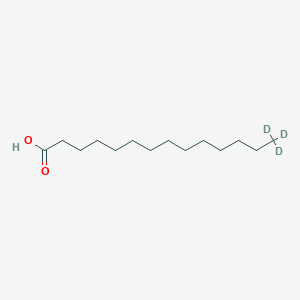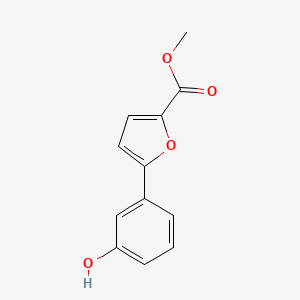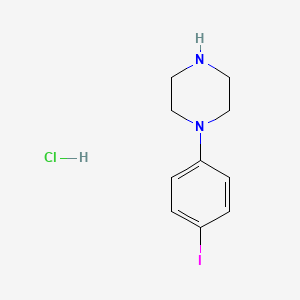
3-クロロ-5-ヨードピリジン-2-アミン
概要
説明
3-Chloro-5-iodopyridin-2-amine is an organic compound with the molecular formula C5H4ClIN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of chlorine and iodine atoms at the 3rd and 5th positions of the pyridine ring, respectively, and an amine group at the 2nd position. It is used in various chemical reactions and has applications in scientific research and industry.
科学的研究の応用
3-Chloro-5-iodopyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
作用機序
Target of Action
It’s known that pyridine-based heterocyclic derivatives, which include 3-chloro-5-iodopyridin-2-amine, constitute an important part of modern-day drugs arsenal . These compounds have the ability to interact with a wide range of receptor targets .
Mode of Action
It’s known that the compound plays a critical role primarily due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations .
Biochemical Pathways
It’s known that pyridine-based heterocyclic derivatives can affect multiple biochemical pathways due to their ability to interact with a wide range of receptor targets .
Result of Action
It’s known that pyridine-based heterocyclic derivatives can have multifaceted pharmacological effects and therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-iodopyridin-2-amine can be achieved through several methods. One common approach involves the halogenation of 2-aminopyridine. For instance, 2-aminopyridine can be treated with iodine and a suitable oxidizing agent such as silver sulfate in ethanol to introduce the iodine atom at the 5th position. Subsequently, the chlorination at the 3rd position can be achieved using a chlorinating agent like N-chlorosuccinimide (NCS) in an appropriate solvent .
Industrial Production Methods
Industrial production of 3-Chloro-5-iodopyridin-2-amine typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents, temperature, and reaction time are optimized to achieve the desired product with minimal by-products.
化学反応の分析
Types of Reactions
3-Chloro-5-iodopyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodopyridine with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridines.
類似化合物との比較
Similar Compounds
2-Chloro-3-iodopyridin-4-amine: Similar structure but with different substitution pattern, leading to different reactivity and applications.
4-Chloro-5-iodopyridin-2-amine: Another isomer with chlorine and iodine atoms at different positions, affecting its chemical properties and uses.
3-Bromo-5-iodopyridin-2-amine: Bromine instead of chlorine, which can influence the compound’s reactivity in substitution and coupling reactions.
Uniqueness
3-Chloro-5-iodopyridin-2-amine is unique due to its specific substitution pattern, which provides a distinct set of reactivity and applications. The presence of both chlorine and iodine atoms allows for selective functionalization and coupling reactions, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
3-chloro-5-iodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCUFMMWUXRBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589871 | |
| Record name | 3-Chloro-5-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952901-62-1 | |
| Record name | 3-Chloro-5-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-{4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}but-3-enoic acid](/img/structure/B1602351.png)





